Lupiwighteone

描述

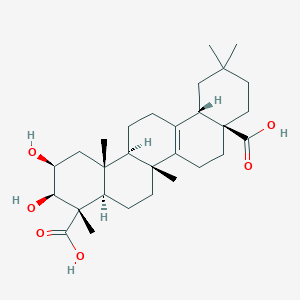

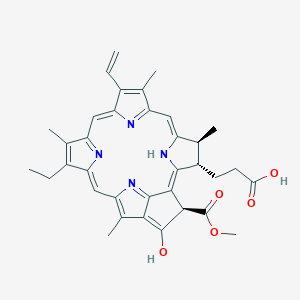

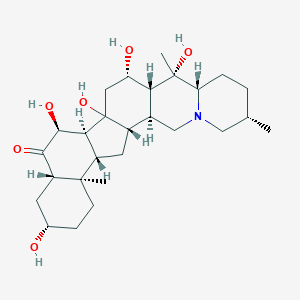

Lupiwighteone is an isoflavone compound found in various wild-growing plants, including the roots of yellow lupin (Lupinus luteus). It is known for its antioxidant, antimicrobial, and anticancer properties . The chemical structure of this compound includes a prenyl group at the C-8 position of the isoflavone skeleton, which contributes to its unique biological activities .

准备方法

合成路线和反应条件: 鲁皮维酮可以通过使用异戊烯基转移酶对染料木黄酮(一种异黄酮)进行异戊烯化来合成。 该反应通常使用二甲基烯丙基焦磷酸作为异戊烯供体 。 反应条件包括保持适当的pH值和温度以确保酶活性。

工业生产方法: 鲁皮维酮的工业生产涉及从植物来源(特别是黄羽扇豆的根部)中提取。 提取过程包括溶剂提取,然后使用色谱技术进行纯化 .

化学反应分析

反应类型: 鲁皮维酮经历各种化学反应,包括:

氧化: 鲁皮维酮可以被氧化生成醌和其他氧化产物。

还原: 还原反应可以将鲁皮维酮转化为其相应的二氢衍生物。

取代: 取代反应可以在羟基上发生,导致形成醚和酯.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂.

主要产物: 这些反应形成的主要产物包括鲁皮维酮的各种衍生物,如醚、酯和醌 .

科学研究应用

鲁皮维酮在科学研究中具有广泛的应用:

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其在植物防御机制和与微生物病原体相互作用中的作用。

医学: 研究其抗癌特性,特别是诱导癌细胞凋亡.

工业: 有可能用于开发天然杀虫剂和抗菌剂.

作用机制

相似化合物的比较

鲁皮维酮因其C-8位置上的异戊烯基而独一无二,这增强了其生物活性。 类似的化合物包括:

维酮: 另一种具有类似抗菌特性的异戊烯化异黄酮。

染料木黄酮: 一种非异戊烯化异黄酮,具有抗氧化和抗癌活性。

derrone: 一种具有类似抗癌特性的异戊烯化异黄酮.

属性

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCCASGFIOIXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132953 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104691-86-3 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupiwighteone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lupiwighteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lupiwighteone and where is it found?

A1: this compound is a prenylated isoflavone, a type of naturally occurring compound found in various plant species. It has been identified in plants like Glycyrrhiza glabra (licorice), various Lupinus species (lupins), and Lotus pedunculatus. [, ]

Q2: What are the reported biological activities of this compound?

A2: this compound has demonstrated potential in various biological assays. Studies indicate it possesses antioxidant and antimicrobial properties. [] Importantly, research suggests it may have antitumor activity, specifically demonstrating cytotoxic effects against human prostate carcinoma cells (DU-145). []

Q3: How does this compound exert its antitumor effects?

A3: Research suggests that this compound targets multiple pathways in DU-145 prostate cancer cells. It appears to induce cell cycle arrest and apoptosis, which is programmed cell death. [] This is supported by evidence of mitochondrial membrane potential loss and increased intracellular reactive oxygen species (ROS) levels upon this compound treatment. []

Q4: Are there any molecular targets of this compound identified in antitumor studies?

A4: Yes, this compound treatment in DU-145 cells has been linked to altered protein expression. It appears to upregulate pro-apoptotic proteins like Bax, cytochrome c, caspase-3, and PARP-1. [] Concurrently, it downregulates anti-apoptotic protein Bcl-2 and proteins involved in cell survival and growth, such as procaspase-9 and p-Akt. [] These findings point towards a mechanism involving the intrinsic apoptotic pathway.

Q5: Does this compound impact angiogenesis?

A5: Preliminary evidence suggests that this compound might possess antiangiogenic properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) show that this compound inhibits their growth. [] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, implying this compound's potential to suppress tumor development through multiple mechanisms.

Q6: What is the chemical structure of this compound?

A6: this compound is a prenylated isoflavone, meaning it has an isoflavone core structure with an additional prenyl group attached. Its chemical name is 5,7,4'-trihydroxy-8-(3,3-dimethylallyl)isoflavone. []

Q7: What are some of the methods used to synthesize this compound?

A7: this compound has been chemically synthesized using various methods. One approach involves a palladium-catalyzed coupling reaction to introduce the prenyl group to the isoflavone core, followed by catalytic hydrogenation and dehydration steps. [, ] Another method utilizes a para-Claisen–Cope rearrangement as a key step in the synthesis. [, ]

Q8: What other compounds are often found alongside this compound in plant extracts?

A8: this compound is frequently found alongside other isoflavones and flavonoids in plants. These include compounds like wighteone, luteone, genistein, formononetin, and various others, depending on the specific plant species. [, , ] Additionally, triterpenoids, steroids, and other classes of natural products may also be present.

Q9: Are there any analytical techniques used to identify and quantify this compound?

A9: Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize and confirm the structure of this compound. [, ] High-performance liquid chromatography (HPLC) coupled with UV detection or MS is a standard technique for quantification, particularly in complex mixtures like plant extracts. [, ]

Q10: Has this compound been tested in any animal models of disease?

A10: While specific studies on this compound's effects in animal models are limited in the provided literature, one study using a mouse model of ischemic stroke showed that a traditional Chinese medicine formulation containing this compound reduced cerebral infarction volume. [] This suggests potential neuroprotective effects, but further research is needed to confirm this and explore its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

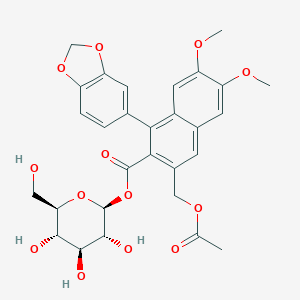

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)

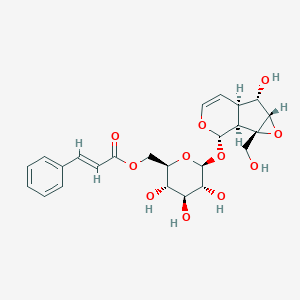

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)